molecular formula C7H10ClN3O B8084118 Girard's Reagent P-d5

Girard's Reagent P-d5

Cat. No.: B8084118
M. Wt: 192.66 g/mol
InChI Key: NDXLVXDHVHWYFR-GWVWGMRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Aminoguanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form stable complexes with metal ions and can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition .

Common Reagents and Conditions: Common reagents used in reactions with aminoguanidine sulfate include copper sulfate, sodium ascorbate, and various acids and bases. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed: The major products formed from reactions involving aminoguanidine sulfate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, aminoguanidine sulfate can form advanced glycation end products, while in reduction reactions, it can form various hydrazine derivatives .

Comparison with Similar Compounds

Aminoguanidine sulfate is similar to other guanidine and hydrazine derivatives, such as dicyandiamide and biguanides . it is unique in its ability to inhibit both advanced glycation end products and nitric oxide synthase, making it a valuable compound in the study of diabetes and cardiovascular diseases .

List of Similar Compounds:

Aminoguanidine sulfate stands out due to its dual inhibitory action and its versatility in various chemical and biological applications.

Biological Activity

Girard's Reagent P-d5 is a cationic hydrazine derivative widely recognized for its significant role in biochemical applications, particularly in the derivatization and quantification of various biomolecules. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and applications in research, supported by data tables and relevant case studies.

Target of Action
this compound primarily targets carbonyl compounds, including glycans, oxysterols, and 5-methylcytosine derivatives. Its primary function is to form water-soluble hydrazones through a reaction with these carbonyl groups, enhancing their detection and quantification in biological samples.

Mode of Action
The reagent interacts with carbonyl-containing biomolecules, facilitating their analysis via mass spectrometry. This interaction is crucial for the separation and quantification processes in glycomics and lipidomics.

Biochemical Pathways

This compound influences several biochemical pathways:

  • Carbohydrate Metabolism: It aids in the quantification of glycans, impacting carbohydrate metabolism significantly.
  • Lipid Biochemistry: The reagent is utilized to quantify oxysterols, which are important signaling molecules involved in various cellular processes.
  • Epigenetic Processes: It plays a role in analyzing 5-methylcytosine derivatives, contributing to the understanding of gene expression regulation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is soluble in DMSO and PBS, which allows for flexible application in various experimental settings. The compound demonstrates stability under recommended storage conditions (typically at -20°C), ensuring its integrity over time.

Cellular Effects

The interaction of this compound with biomolecules can alter cellular functions by modifying glycosylation patterns and affecting signaling pathways. For instance, changes in oxysterol levels can influence cell signaling and metabolism.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

  • Low Doses: Generally well-tolerated with minimal toxicity.
  • High Doses: Potential adverse effects include toxicity and alterations in cellular functions.

Data Table: Summary of Biological Activity

Biological Activity Description
Target Compounds Glycans, oxysterols, 5-methylcytosine derivatives
Mechanism Formation of water-soluble hydrazones
Biochemical Pathways Impacted Carbohydrate metabolism, lipid biochemistry, epigenetic processes
Solubility Soluble in DMSO (1 mg/ml) and PBS (10 mg/ml)
Stability Stable at -20°C for several years

Case Studies

  • Quantification of Glycans:
    In a study utilizing this compound for glycan analysis via mass spectrometry, researchers demonstrated enhanced sensitivity and specificity compared to traditional methods. The derivatization allowed for clearer separation of glycan structures, leading to more accurate quantification results .
  • On-Tissue Derivatization:
    An innovative approach using this compound for on-tissue derivatization was explored. This method improved the detection of N-glycans directly from tissue samples, showcasing the reagent’s versatility in complex biological matrices .
  • Metabolomic Studies:
    In metabolomic research, this compound was employed as an internal standard for quantifying metabolites in biological samples. Its deuterated form provided enhanced accuracy in analyses involving low-abundance metabolites .

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXLVXDHVHWYFR-GWVWGMRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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